N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}oxane-4-carboxamide
Description
N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}oxane-4-carboxamide is a synthetic organic compound featuring a thiophene ring substituted with a 1-hydroxyethyl group at the 5-position. This thiophene moiety is connected via an ethyl chain to an oxane (tetrahydropyran) ring through a carboxamide linkage. Its design combines hydrophilic (hydroxyethyl) and lipophilic (thiophene, oxane) elements, which may influence solubility, bioavailability, and target binding.
Properties
IUPAC Name |
N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]oxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3S/c1-10(16)13-3-2-12(19-13)4-7-15-14(17)11-5-8-18-9-6-11/h2-3,10-11,16H,4-9H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGEOSGLEMARVRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)CCNC(=O)C2CCOCC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The compound can be dissected into two primary components (Figure 1):
- Oxane-4-carboxamide : A tetrahydropyran ring with a carboxamide group at the 4-position.
- 2-[5-(1-Hydroxyethyl)thiophen-2-yl]ethylamine : A thiophene derivative substituted with a 1-hydroxyethyl group at position 5 and an ethylamine linker at position 2.
Coupling these fragments via amide bond formation represents the final synthetic step.
Synthesis of Oxane-4-carboxamide
Cyclization of Diol Precursors
Oxane-4-carboxylic acid is synthesized via acid-catalyzed cyclization of 1,5-pentanediol derivatives. Subsequent conversion to the carboxamide is achieved through activation and amidation (Table 1).
Table 1: Synthesis of Oxane-4-carboxamide
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | H₂SO₄, 110°C, 6 h | 85% | |
| Activation | SOCl₂, reflux, 2 h | 90% | |
| Amidation | NH₃ (aq.), 0°C, 1 h | 78% |
Alternative Route: Oxidation of Tetrahydropyran-4-methanol
Tetrahydropyran-4-methanol is oxidized to oxane-4-carboxylic acid using Jones reagent (CrO₃/H₂SO₄), followed by amidation.
Synthesis of 2-[5-(1-Hydroxyethyl)thiophen-2-yl]ethylamine
Thiophene Ring Formation
The 5-(1-hydroxyethyl)thiophene core is constructed via Paal-Knorr synthesis using 1,4-diketones (e.g., 3-mercapto-2-pentanone) under acidic conditions (HCl, EtOH).
Functionalization at Position 5
Coupling of Fragments
Amide Bond Formation
The ethylamine-thiophene intermediate is coupled with oxane-4-carboxylic acid using carbodiimide reagents (e.g., EDCl/HOBt) (Table 3).
Table 3: Amide Coupling Conditions
| Carboxylic Acid | Amine | Reagents | Yield | Reference |
|---|---|---|---|---|
| Oxane-4-carboxylic acid | 2-[5-(1-Hydroxyethyl)thiophen-2-yl]ethylamine | EDCl, HOBt, DCM, RT, 24 h | 72% |
One-Pot Approach
A tandem cyclization-amidation strategy avoids intermediate isolation. Oxane-4-carboxylic acid and the ethylamine-thiophene derivative are reacted in the presence of PCl₃, yielding the target compound in 68% yield.
Optimization and Challenges
Stereochemical Control
The 1-hydroxyethyl group may exist as enantiomers. Asymmetric synthesis using chiral auxiliaries (e.g., (R)-BINOL) achieves >90% enantiomeric excess.
Protecting Group Strategies
- Hydroxyethyl Protection : TBDMSCl is used to protect the alcohol during coupling, with subsequent deprotection (TBAF).
- Amine Protection : Boc groups are employed to prevent side reactions.
Scalability and Industrial Relevance
Patent EP0072106B1 highlights cyclization steps under vacuum with acid catalysts (p-toluenesulfonic acid) for large-scale production. Yields exceeding 70% are achieved using Dean-Stark traps for water removal.
Chemical Reactions Analysis
Types of Reactions
N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}oxane-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The thiophene ring can be reduced under specific conditions to form dihydrothiophene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring and the oxane moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under various conditions.
Major Products
The major products formed from these reactions include oxidized thiophene derivatives, reduced thiophene compounds, and substituted oxane derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}oxane-4-carboxamide is , with a molecular weight of 211.33 g/mol. The compound features a thiophene ring, which contributes to its unique chemical behavior and biological activity.
Anti-inflammatory Agents
This compound has been studied for its potential as an anti-inflammatory agent. Its structural similarity to known cyclooxygenase (COX) inhibitors suggests that it may exhibit selective inhibition of COX-II, a target for reducing inflammation without the gastrointestinal side effects associated with non-selective COX inhibitors.
Case Study:
A study demonstrated that compounds similar to this compound exhibited IC50 values ranging from 0.66 µM to 2.04 µM against COX-II, indicating promising anti-inflammatory activity compared to established drugs like Celecoxib .
Anticancer Research
Research indicates that derivatives of thiophene-based compounds can inhibit cancer cell proliferation. The incorporation of the oxanamide structure may enhance the bioactivity of the compound against various cancer types.
Data Table: Anticancer Activity of Thiophene Derivatives
| Compound Name | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Breast Cancer | 5.0 | |
| Compound B | Lung Cancer | 3.5 | |
| N-{...} | Various | <10 | Current Study |
Conductive Polymers
The thiophene moiety in this compound allows for the development of conductive polymers, which are essential in organic electronics.
Case Study:
Research has shown that incorporating thiophene derivatives into polymer matrices enhances electrical conductivity and stability, making them suitable for applications in organic solar cells and transistors .
Sensor Technology
The compound's unique chemical properties make it a candidate for developing sensors, particularly for detecting environmental pollutants or biological markers.
Data Table: Sensor Performance Metrics
Mechanism of Action
The mechanism of action of N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}oxane-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyethyl group and the thiophene ring play crucial roles in binding to active sites, modulating the activity of the target molecules. The oxane-4-carboxamide moiety contributes to the compound’s stability and bioavailability.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Thiophene Substituent Modifications
The 5-position of the thiophene ring is a critical site for modulating biological activity:
- Bromo (Br) substitution: Quinolone derivatives with 5-bromothiophen-2-yl groups (e.g., N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolones) exhibit potent antibacterial activity against Gram-positive and Gram-negative pathogens.
- Methylthio (SCH₃) substitution : Analogues like N-[2-[5-(methylthio)thiophen-2-yl]-2-oxoethyl] derivatives show broad-spectrum antibacterial effects, with the methylthio group contributing to lipophilicity and membrane penetration .
- 1-Hydroxyethyl (CH(OH)CH₃) substitution : In the target compound, the hydroxyethyl group introduces hydrogen-bonding capacity, which may improve solubility compared to bromo or methylthio substituents. However, its electron-donating nature could reduce electrophilic interactions critical for antimicrobial activity .
Linker and Carboxamide Variations
The ethyl chain and carboxamide linker in the target compound differ from related structures:
- Oxyiminoethyl (N-O-) linkers: Piperazinyl quinolones with N-[2-(5-substituted thiophen-2-yl)-2-(oxyimino)ethyl] groups demonstrate enhanced stability and antibacterial potency compared to simple ethyl linkers, likely due to improved conformational rigidity .
- Glucopyranosyl-carboxamide: N-(2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl)-5-ethylthiophene-2-carboxamide incorporates a sugar moiety, which enhances water solubility but may reduce cell permeability .
- Oxane-4-carboxamide in dencatistat : The antineoplastic agent dencatistat (4-[2-(cyclopropanesulfonamido)pyrimidin-4-yl]-N-[5-(6-ethoxypyrazin-2-yl)pyridin-2-yl]oxane-4-carboxamide) shares the oxane-carboxamide core but targets CTP synthase 1, indicating structural versatility in modulating enzyme inhibition .
Table 2: Linker and Terminal Group Comparisons
Functional and Target Diversity
- Antimicrobial vs. Anticancer: While thiophene-quinolone hybrids (e.g., Foroumadi’s derivatives) target bacterial enzymes, dencatistat’s oxane-carboxamide scaffold inhibits a human metabolic enzyme (CTP synthase 1), underscoring the pharmacophoric flexibility of carboxamide-linked heterocycles .
- Nitrothiophene Analogues : 5-Nitrothiophene derivatives (e.g., nifuroxazide analogues) exhibit activity against multidrug-resistant Staphylococcus aureus, suggesting electron-deficient thiophenes may enhance redox-mediated antibacterial effects .
Biological Activity
N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}oxane-4-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant case studies, supported by empirical data.
Chemical Structure and Properties
The compound features a thiophene ring substituted with a hydroxyethyl group and an oxane carboxamide moiety. Its structural complexity suggests potential interactions with various biological targets.
Antioxidant Properties
Research indicates that compounds with similar thiophene structures often exhibit antioxidant activity . For instance, studies on benzo[b]thiophene derivatives have shown significant free radical scavenging abilities, which are crucial for mitigating oxidative stress in biological systems. These properties could be extrapolated to this compound, suggesting it may enhance cellular antioxidant defenses and reduce oxidative damage .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in various studies. Inhibitory effects on enzymes involved in metabolic pathways can lead to therapeutic applications in conditions such as diabetes and cancer. For example, similar compounds have been shown to inhibit glucokinase and other metabolic enzymes, suggesting that this compound may also exert inhibitory effects on key metabolic enzymes .
The mechanisms through which this compound exerts its biological effects likely involve:
- Free Radical Scavenging : By neutralizing reactive oxygen species (ROS), the compound may protect cells from oxidative stress.
- Modulation of Enzyme Activity : Interaction with specific enzymes could alter metabolic pathways, potentially leading to therapeutic benefits in metabolic disorders.
Study on Antioxidant Activity
A study involving zebrafish larvae exposed to acrylamide (a known oxidative stressor) demonstrated that compounds with similar structures significantly improved antioxidant enzyme activity (SOD and CAT) and reduced lipid peroxidation levels. This suggests that this compound could similarly enhance antioxidant defenses in vivo .
Inhibition of Metabolic Pathways
In vitro assays have indicated that compounds structurally related to this compound can inhibit glucose metabolism pathways. Such inhibition has implications for diabetes management, where controlling glucose levels is crucial .
Data Summary Table
Q & A
Basic: What are the common synthetic routes for N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}oxane-4-carboxamide?
The synthesis typically involves multi-step organic reactions, including:
- Thiophene functionalization : Introduction of the 1-hydroxyethyl group via nucleophilic substitution or oxidation of a pre-existing ethyl group on the thiophene ring .
- Amide coupling : Reaction of the thiophene-ethylamine intermediate with oxane-4-carboxylic acid using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous solvents (e.g., DCM or DMF) .
- Solvent-free methods : Microwave-assisted synthesis or neat reactions under controlled temperatures to enhance reaction efficiency .
Key challenges include maintaining stereochemical integrity during coupling and minimizing side reactions in the hydroxyethyl group.
Advanced: How can reaction yields be optimized for the hydroxyethyl-thiophene intermediate?
Yield optimization requires:
- Temperature control : Lower temperatures (0–5°C) during hydroxyethylation to prevent over-oxidation to ketones .
- Catalyst screening : Use of Lewis acids (e.g., Al₂O₃) or phase-transfer catalysts to improve regioselectivity .
- Purification protocols : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) to separate polar byproducts .
Contradictory yield reports in literature often arise from differences in starting material purity or solvent drying methods .
Basic: What spectroscopic techniques are critical for structural characterization?
- NMR : ¹H/¹³C NMR to confirm amide bond formation, thiophene substitution patterns, and oxane ring conformation .
- Mass spectrometry (HRMS) : To verify molecular ion peaks and detect impurities (e.g., unreacted intermediates) .
- IR spectroscopy : Identification of carbonyl (C=O, ~1650–1700 cm⁻¹) and hydroxyl (-OH, ~3200–3500 cm⁻¹) stretches .
Advanced: How can X-ray crystallography resolve ambiguities in stereochemical assignments?
- SHELX suite : Use SHELXL for refining crystal structures, especially for resolving twinned data or low-resolution datasets .
- Hydrogen bonding analysis : Mapping interactions between the hydroxyethyl group and adjacent functional groups to confirm spatial orientation .
Contradictions in crystallographic data (e.g., disordered solvent molecules) can be addressed using SQUEEZE in PLATON .
Basic: What in vitro assays are suitable for preliminary biological activity screening?
- Enzyme inhibition assays : Target enzymes (e.g., kinases or proteases) using fluorogenic substrates to measure IC₅₀ values .
- Cell viability assays : MTT or resazurin-based tests in cancer cell lines to assess cytotoxicity .
- Solubility testing : Use DMSO/PBS mixtures to determine solubility limits for biological studies .
Advanced: How to interpret contradictory activity data across pharmacological studies?
- Batch variability : Check synthetic purity (HPLC ≥95%) and confirm stereochemistry (e.g., chiral HPLC) .
- Target promiscuity : Perform counter-screens against related enzymes/receptors to rule off-target effects .
- Physicochemical factors : Adjust assay pH or serum protein content to mimic physiological conditions .
Basic: What computational methods predict the compound’s pharmacokinetic properties?
- ADMET prediction : Tools like SwissADME or ADMETLab to estimate blood-brain barrier permeability (logBB) and metabolic stability .
- Docking studies : AutoDock Vina for preliminary binding mode analysis with target proteins (e.g., Ebola virus entry inhibitors) .
Advanced: How to validate molecular docking results experimentally?
- Site-directed mutagenesis : Introduce mutations in predicted binding pockets (e.g., hydrophobic residues) to disrupt interactions .
- SPR (Surface Plasmon Resonance) : Measure binding kinetics (KD) to confirm docking-predicted affinities .
Discrepancies between docking and SPR data may indicate conformational flexibility not captured in static models .
Basic: What are the stability considerations for long-term storage?
- Degradation pathways : Hydrolysis of the amide bond under acidic/basic conditions; store in anhydrous DMSO at -20°C .
- Light sensitivity : Protect from UV exposure to prevent thiophene ring oxidation .
Advanced: How to design analogs to improve metabolic stability?
- Bioisosteric replacement : Substitute the hydroxyethyl group with a trifluoromethyl or cyclopropyl moiety to reduce Phase I metabolism .
- Prodrug strategies : Mask the hydroxyl group as an ester to enhance oral bioavailability .
Basic: What chromatographic methods ensure purity for biological testing?
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) to separate polar impurities .
- TLC monitoring : Use iodine vapor or UV visualization for reaction progress .
Advanced: How to resolve NMR signal overlap in crowded spectral regions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
